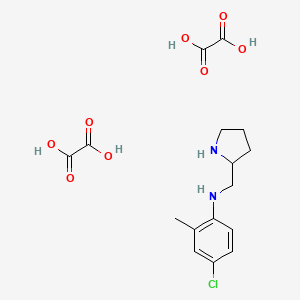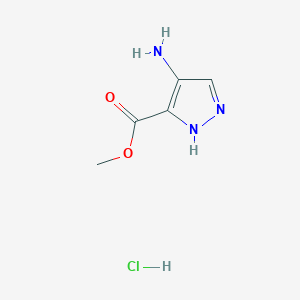
2-(3,5-Dimethylphenoxy)butanoyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Proteomics Research
“2-(3,5-Dimethylphenoxy)butanoyl chloride” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Analytical Chemistry
This compound can also be used in the field of analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances. “2-(3,5-Dimethylphenoxy)butanoyl chloride” could be used as a reagent or a standard in various chemical analyses.
Biopharma Production
In biopharma production, “2-(3,5-Dimethylphenoxy)butanoyl chloride” might be used in the synthesis of pharmaceuticals . The compound could serve as an intermediate in the production of drugs, contributing to the development of new therapies.
Safety Controlled Environment
“2-(3,5-Dimethylphenoxy)butanoyl chloride” could be used in safety controlled environments . These are settings where the conditions are strictly regulated to prevent contamination and ensure safety, such as laboratories or cleanrooms. The compound could be used in experiments or processes that require stringent safety controls.
Cleanroom Solutions
In cleanroom solutions, this compound might be used in the maintenance of cleanroom standards . Cleanrooms are environments with a low level of environmental pollutants such as dust, airborne microbes, aerosol particles, and chemical vapors. “2-(3,5-Dimethylphenoxy)butanoyl chloride” could be used in processes that require a high degree of cleanliness.
Advanced Battery Science
While there’s no direct evidence from the search results, it’s possible that “2-(3,5-Dimethylphenoxy)butanoyl chloride” could have applications in advanced battery science . Given its chemical properties, it might be used in the development of new battery technologies or in the study of existing ones.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBRBMIKOTNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530565 | |
| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)butanoyl chloride | |
CAS RN |
66227-19-8 | |
| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)


![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)






